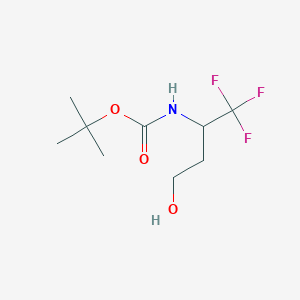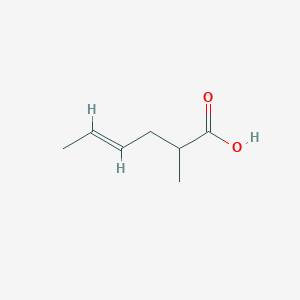
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate is an organic compound with the molecular formula C9H16F3NO3 It is a derivative of carbamate and contains a trifluoromethyl group, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated alcohol under specific conditions. One common method involves the use of tert-butyl carbamate and 1,1,1-trifluoro-4-hydroxybutane in the presence of a suitable catalyst and solvent. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl ®-(1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate
Uniqueness
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate is unique due to its specific trifluoromethyl and hydroxyl group arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H16F3NO3 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
tert-butyl N-(1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(4-5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
Clé InChI |
TZWCTEOOFZIQRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)






![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)





methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
